DO34

Neuroscience Endocannabinoid System Enzyme Inhibition

Researchers studying central endocannabinoid signaling face a critical tool gap: commercially available DAGL inhibitors like KT109 and KT172 are peripherally restricted and DAGLβ-selective, making them unsuitable for CNS applications. DO34 (CAS 1848233-58-8) directly addresses this as a brain-penetrant, balanced dual inhibitor of DAGLα (IC50 6 nM) and DAGLβ (IC50 3-8 nM) with a clean selectivity profile across the mouse brain serine hydrolase superfamily. • Blocks DSE (IC50 = 0.18 μM) and DSI (100% at 1 μM) in cerebellar and hippocampal slices • Reduces brain 2-AG levels in vivo with dose- and time-dependent efficacy; prevents fasting-induced refeeding • Use alongside negative control DO53 for rigorous DAGL-specific target validation in ABPP and behavioral paradigms

Molecular Formula C26H28F3N5O4
Molecular Weight 531.5 g/mol
Cat. No. B607177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDO34
SynonymsDO34;  DO-34;  DO 34.
Molecular FormulaC26H28F3N5O4
Molecular Weight531.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3
InChIKeyCQGMWUWJVBKTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DO34: A Potent, Brain-Penetrant Dual DAGLα/β Inhibitor for Endocannabinoid Research


DO34 (CAS: 1848233-58-8) is a triazole-based, irreversible covalent inhibitor of the serine hydrolases diacylglycerol lipase alpha (DAGLα) and beta (DAGLβ), the primary biosynthetic enzymes for the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. It is characterized as a centrally active, brain-penetrant compound that achieves potent and balanced inhibition of both isoforms [2]. DO34 demonstrates a clean selectivity profile within the mouse brain serine hydrolase superfamily, making it a valuable tool for dissecting DAGL-mediated 2-AG signaling in both in vitro and in vivo settings [1].

Why Substituting DO34 with Other DAGL Inhibitors Can Confound Experimental Outcomes


In-class substitution of DO34 with other commercially available DAGL inhibitors like KT109 or KT172 is not scientifically equivalent and may lead to misinterpretation of results. The primary differentiators are isoform selectivity and blood-brain barrier (BBB) penetration. KT109 and KT172 are peripherally restricted DAGLβ-selective inhibitors (~60-fold and ~2-fold selectivity over DAGLα, respectively), while DO34 is a brain-penetrant dual inhibitor with balanced potency for both DAGLα and DAGLβ . Furthermore, the negative control analog DO53, while structurally similar, exhibits approximately 100-fold lower activity against DAGLα compared to DO34, underscoring the impact of subtle structural changes on target engagement [1]. Therefore, the choice of inhibitor must be explicitly matched to the experimental question regarding central vs. peripheral and α vs. β contributions.

Quantitative Comparative Evidence for DO34 vs. Leading DAGL Inhibitors


Potency Comparison: DO34 vs. KT109, KT172, and DO53 on DAGL Isoforms

DO34 demonstrates exceptionally high and balanced potency for both DAGLα (IC50 6 nM) and DAGLβ (IC50 3-8 nM), as measured in a real-time fluorescence-based natural substrate assay with HEK293T membrane lysates [1]. In contrast, KT109 is DAGLβ-selective with an IC50 of 42 nM for DAGLβ and ~60-fold selectivity over DAGLα . KT172 shows an IC50 of 60 nM for DAGLβ and 140 nM for DAGLα, providing only ~2.3-fold selectivity . The structurally related negative control DO53 exhibits ~100-fold lower activity against DAGLα compared to DO34 [1].

Neuroscience Endocannabinoid System Enzyme Inhibition

In Vivo Brain 2-AG Reduction: DO34 vs. DO53 in Mouse Models

In vivo, DO34 (50 mg/kg, i.p.) robustly reduces brain 2-AG levels in a dose- and time-dependent manner, an effect linked to its ability to prevent fasting-induced refeeding, a CB1-mediated behavior [1]. In contrast, its close analog DO53, when tested under identical dosing conditions (50 mg/kg, i.p. for 5 days), fails to significantly alter brain 2-AG levels and does not replicate the behavioral effects seen with DO34, confirming its utility as a negative control for in vivo DAGL inhibition studies [2].

Pharmacokinetics Behavioral Neuroscience Lipidomics

Selectivity Profile in Mouse Brain Proteome: DO34 vs. DH376 and DO53

Activity-based protein profiling (ABPP) in mouse brain tissue reveals a clean selectivity profile for DO34. Following in vivo administration (i.p.), only DAGLα and DAGLβ activities are significantly inhibited by both DH376 and DO34, while DO53 shows no activity against these targets [1]. Across the entire mouse brain serine hydrolase superfamily, DO34 exhibits detectable off-target activity toward only ABHD6 and PLA2G7, with negligible affinity for cannabinoid receptors CB1/2 . This contrasts with compounds like KT172, which potently inhibits ABHD6 (IC50 5 nM) as a major off-target .

Chemical Proteomics Drug Selectivity Activity-Based Protein Profiling

Ex Vivo Electrophysiology: DO34 Blocks Depolarization-Induced Suppression of Excitation (DSE)

DO34 functionally validates its target engagement in a classical endocannabinoid-mediated synaptic plasticity model. In mouse cerebellar and hippocampal slices, DO34 blocks depolarization-induced suppression of excitation (DSE) with an IC50 of 0.18 μM and achieves complete (100%) blockage of depolarization-induced suppression of inhibition (DSI) at 1 μM . This ex vivo functional data provides a direct link between biochemical inhibition of DAGL and a measurable physiological consequence, a key differentiator from compounds lacking this validation.

Electrophysiology Synaptic Plasticity Endocannabinoid Signaling

Blood-Brain Barrier Penetration: A Definitive Advantage of DO34 over Peripherally Restricted Inhibitors

A critical, often overlooked distinction is that DO34 is a brain-penetrant inhibitor, whereas other commercially available DAGL inhibitors like KT109 and KT172 are peripherally restricted and cannot cross the blood-brain barrier (BBB) . This property is not merely theoretical; it is empirically demonstrated by the ability of DO34 to dose-dependently reduce brain 2-AG levels in vivo and modulate central CB1-mediated behaviors [1]. The inability of peripheral inhibitors to access CNS targets renders them unsuitable for any study investigating the role of DAGL in brain function.

Pharmacokinetics CNS Drug Delivery Behavioral Pharmacology

Optimal Research and Industrial Application Scenarios for DO34


Investigating Central Endocannabinoid Tone in Behavioral Neuroscience

Researchers studying the role of 2-AG in anxiety, fear extinction, feeding behavior, or alcohol consumption should select DO34 for its unique combination of brain penetration and potent dual DAGLα/β inhibition. Studies have demonstrated that DO34 impairs fear extinction [1], prevents fasting-induced refeeding [2], and reduces voluntary alcohol intake in a sex-dependent manner [3], validating its utility in these specific behavioral paradigms. The inactive analog DO53 serves as an essential negative control to confirm DAGL specificity [3].

Ex Vivo Studies of Endocannabinoid-Mediated Synaptic Plasticity

For electrophysiological experiments requiring acute, potent blockade of retrograde 2-AG signaling in brain slices, DO34 is the gold standard. Its ability to block DSE (IC50 = 0.18 μM) and DSI (100% at 1 μM) in cerebellar and hippocampal slices provides a reliable pharmacological tool for dissecting the pre- and post-synaptic mechanisms of endocannabinoid modulation. Its clean selectivity profile [4] minimizes confounding effects from other serine hydrolases.

Chemical Proteomics and Target Deconvolution Studies

DO34 is an ideal probe for activity-based protein profiling (ABPP) experiments aimed at mapping DAGLα/β activity and off-targets in complex proteomes. Its well-defined selectivity across the mouse brain serine hydrolase superfamily [4] allows for confident assignment of target engagement. When used alongside the negative control DO53, DO34 enables rigorous identification of DAGL-specific protein interactions and lipid network perturbations, a critical step in target validation pipelines.

In Vivo Pharmacology for CNS-Targeted Drug Discovery Programs

In early-stage CNS drug discovery focused on modulating the endocannabinoid system, DO34 serves as a valuable chemical probe for target validation. Its brain-penetrant nature and robust in vivo pharmacodynamic effect (brain 2-AG reduction) [2] make it a benchmark tool for establishing proof-of-concept for DAGL inhibition as a therapeutic strategy. Procurement of DO34 for these studies ensures that observed efficacy is driven by central target engagement, avoiding the confounding peripheral effects seen with DAGLβ-selective inhibitors like KT109 and KT172.

Technical Documentation Hub

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